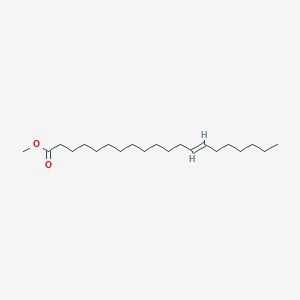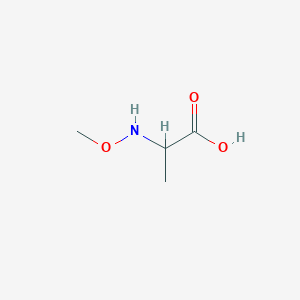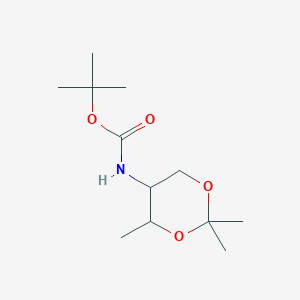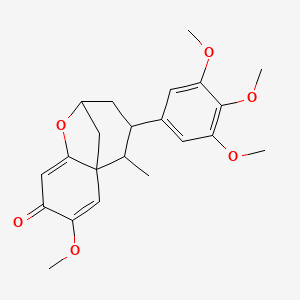![molecular formula C8HF18NNaO4S2 B12318418 1-Butanesulfonamide,1,1,2,2,3,3,4,4,4-nonafluoro-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B12318418.png)
1-Butanesulfonamide,1,1,2,2,3,3,4,4,4-nonafluoro-N-[(nonafluorobutyl)sulfonyl]-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(nonafluorobutanesulfonyl)imide Sodium Salt is a chemical compound with the molecular formula C8F18NNaO4S2. It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(nonafluorobutanesulfonyl)imide Sodium Salt typically involves the reaction of nonafluorobutanesulfonyl fluoride with sodium amide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride .
Industrial Production Methods
Industrial production of Bis(nonafluorobutanesulfonyl)imide Sodium Salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often purified through recrystallization or ion exchange techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(nonafluorobutanesulfonyl)imide Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.
Complex Formation: It forms complexes with various metal ions, which can be utilized in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with Bis(nonafluorobutanesulfonyl)imide Sodium Salt include sodium amide, nonafluorobutanesulfonyl fluoride, and various metal salts. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving Bis(nonafluorobutanesulfonyl)imide Sodium Salt include various metal complexes and substituted sulfonyl compounds .
Scientific Research Applications
Bis(nonafluorobutanesulfonyl)imide Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of high-performance materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Bis(nonafluorobutanesulfonyl)imide Sodium Salt involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The compound’s unique structure allows it to interact with specific molecular targets, influencing pathways involved in catalysis and material synthesis .
Comparison with Similar Compounds
Similar Compounds
- Sodium Bis(trifluoromethylsulfonyl)imide
- Lithium Bis(nonafluorobutanesulfonyl)imide
- Potassium Bis(nonafluorobutanesulfonyl)imide
Uniqueness
Bis(nonafluorobutanesulfonyl)imide Sodium Salt is unique due to its high thermal stability and ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring high-performance materials and catalysts .
Properties
Molecular Formula |
C8HF18NNaO4S2 |
|---|---|
Molecular Weight |
604.2 g/mol |
InChI |
InChI=1S/C8HF18NO4S2.Na/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/h27H; |
InChI Key |
WFPLSBZDQSSZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)




![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)
![(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate](/img/structure/B12318377.png)


![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)
![5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)
![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)

![[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
